Home > Products > Screening Compounds P35495 > Human PD-L1 inhibitor IV
Human PD-L1 inhibitor IV -

Human PD-L1 inhibitor IV

Catalog Number: EVT-10989418
CAS Number:
Molecular Formula: C80H113N25O27
Molecular Weight: 1856.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Human programmed death-ligand 1 inhibitor IV is a small molecule designed to inhibit the interaction between programmed cell death protein 1 and its ligand, programmed death-ligand 1. This interaction plays a crucial role in immune checkpoint regulation, making it a significant target for cancer immunotherapy. The development of such inhibitors aims to enhance the immune response against tumors by preventing the immune evasion mechanisms employed by cancer cells.

Source

The compound has been synthesized and evaluated in various studies, with notable contributions from research teams focused on drug discovery and development in oncology. The synthesis of this inhibitor has been documented in several publications, highlighting its biological evaluation and potential applications in immunotherapy.

Classification

Human programmed death-ligand 1 inhibitor IV belongs to the class of small-molecule inhibitors targeting immune checkpoints. These inhibitors are designed to block the PD-1/PD-L1 interaction, which is critical for T-cell activation and proliferation.

Synthesis Analysis

Methods

The synthesis of human programmed death-ligand 1 inhibitor IV typically involves multi-step organic synthesis techniques. One common method includes the use of various chemical reactions such as nucleophilic substitutions, cyclizations, and functional group modifications to construct the desired molecular framework.

Technical Details

For instance, a study demonstrated the synthesis of a related compound using a 2-hydroxy-4-phenylthiophene-3-carbonitrile moiety. The synthetic route included steps such as:

  • Formation of the thiophene ring.
  • Introduction of functional groups through electrophilic aromatic substitution.
  • Final purification through chromatography techniques to yield the active compound with high purity.
Molecular Structure Analysis

Structure

Human programmed death-ligand 1 inhibitor IV possesses a complex molecular structure characterized by specific functional groups that facilitate binding to the PD-L1 protein. The structural features often include aromatic rings and heterocycles that enhance hydrophobic interactions with the target protein.

Data

The molecular weight, formula, and specific structural data can vary based on the exact synthetic route taken. For example, compounds derived from similar scaffolds have shown varying degrees of potency and selectivity against PD-L1, with reported binding affinities in the low nanomolar range.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing human programmed death-ligand 1 inhibitor IV typically include:

  • Nucleophilic substitutions: Used to introduce new functional groups into the aromatic systems.
  • Cyclization reactions: To form cyclic structures that enhance binding affinity.
  • Reduction reactions: To modify functional groups for improved pharmacological properties.

Technical Details

In one study, radiolabeling techniques were applied to assess pharmacokinetics and tissue distribution using fluorine-18 labeling methods. This involved copper-mediated fluorination of boronate esters, which provided insights into biological activity and stability in vivo.

Mechanism of Action

Process

The mechanism of action for human programmed death-ligand 1 inhibitor IV involves binding to PD-L1, which induces dimerization of the PD-L1 proteins. This dimerization prevents PD-1 from engaging with PD-L1, thereby blocking the inhibitory signals that would otherwise suppress T-cell activation.

Data

Studies have reported that compounds like human programmed death-ligand 1 inhibitor IV exhibit half-maximal inhibitory concentration values in the nanomolar range (e.g., around 2 nM), indicating potent activity in disrupting PD-1/PD-L1 interactions.

Physical and Chemical Properties Analysis

Physical Properties

Human programmed death-ligand 1 inhibitor IV typically exhibits:

  • Solubility: Varies depending on its chemical structure but is generally optimized for solubility in aqueous environments for biological assays.
  • Stability: Stability studies indicate that these compounds maintain their integrity under physiological conditions but may degrade in certain environments (e.g., human serum).

Chemical Properties

Chemical properties include:

  • Molecular weight: Generally falls within a range suitable for small molecules (e.g., <500 Da).
  • LogP values: Indicative of lipophilicity, which affects bioavailability and distribution within biological systems.
Applications

Scientific Uses

Human programmed death-ligand 1 inhibitor IV has significant applications in:

  • Cancer Immunotherapy: Used as a therapeutic agent to enhance anti-tumor immunity by blocking immune checkpoints.
  • Research: Serves as a tool compound in studies aimed at understanding immune regulation mechanisms and developing new therapeutic strategies against various cancers.

Properties

Product Name

Human PD-L1 inhibitor IV

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C80H113N25O27

Molecular Weight

1856.9 g/mol

InChI

InChI=1S/C80H113N25O27/c1-36(2)25-49(70(122)99-50(26-38-10-14-41(107)15-11-38)71(123)102-54(30-62(86)113)75(127)97-48(79(131)132)20-23-60(84)111)98-69(121)46(18-21-58(82)109)94-66(118)37(3)92-67(119)45(9-6-24-90-80(88)89)95-68(120)47(19-22-59(83)110)96-78(130)57(35-106)105-76(128)55(31-63(87)114)103-72(124)51(27-39-12-16-42(108)17-13-39)100-77(129)56(32-65(116)117)104-73(125)52(28-40-34-91-44-8-5-4-7-43(40)44)101-74(126)53(29-61(85)112)93-64(115)33-81/h4-5,7-8,10-17,34,36-37,45-57,91,106-108H,6,9,18-33,35,81H2,1-3H3,(H2,82,109)(H2,83,110)(H2,84,111)(H2,85,112)(H2,86,113)(H2,87,114)(H,92,119)(H,93,115)(H,94,118)(H,95,120)(H,96,130)(H,97,127)(H,98,121)(H,99,122)(H,100,129)(H,101,126)(H,102,123)(H,103,124)(H,104,125)(H,105,128)(H,116,117)(H,131,132)(H4,88,89,90)/t37-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1

InChI Key

CADZRAFJABQDJT-HURDRPMESA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC(=O)N)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.